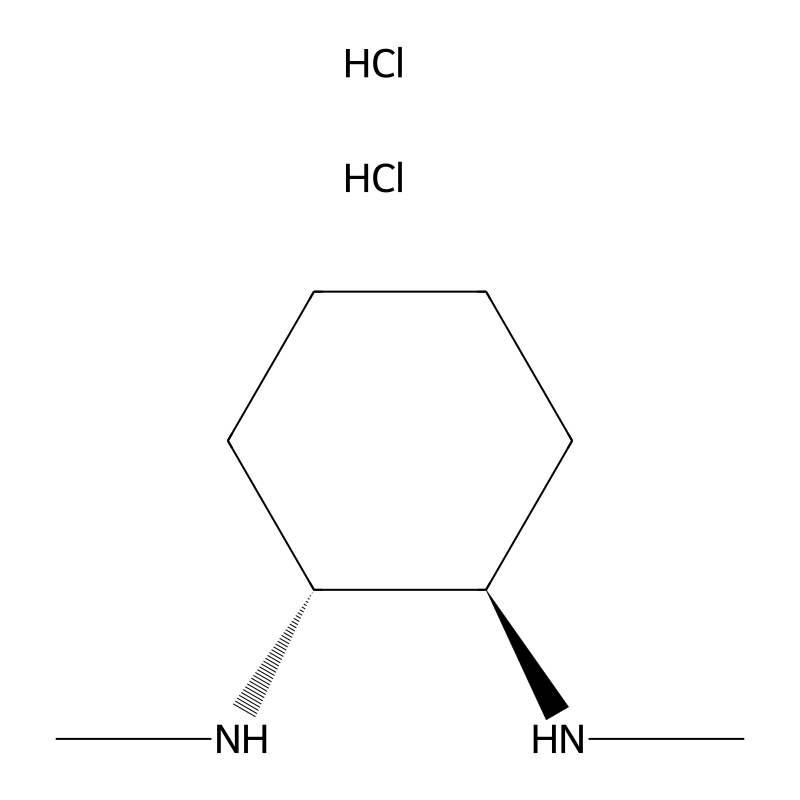(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Asymmetric Catalysis
The chiral nature of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride makes it a potential candidate for use as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal catalyst and influence its reactivity and selectivity. Chiral ligands can promote reactions that produce one enantiomer (mirror image) of a molecule in greater yield than the other. [Source: Asymmetric Catalysis - ]
Medicinal Chemistry
The diamine functional group (H2N-C-C-NH2) is present in many biologically active molecules. (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride could serve as a building block for the synthesis of novel drugs or drug candidates. The cyclohexane ring and the presence of two amine groups offer various possibilities for functionalization and development of specific interactions with biological targets.
Material Science
Chiral diamines can be used in the design of new materials with interesting properties. For instance, they can be incorporated into polymers to create new materials with specific functionalities, such as asymmetry or self-assembly properties.
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral organic compound characterized by its unique cyclohexane structure with two amine groups and two methyl substituents. The compound is a dihydrochloride salt, which enhances its solubility and stability in aqueous environments. Its structural formula can be represented as:
textH2N | CH3—C—C—CH2 | | CH2 NH—CH3
This compound is of interest in medicinal chemistry due to its potential biological activities and applications.
As mentioned earlier, the compound's primary function is as a ligand in copper(I)-catalyzed reactions. The mechanism of action involves the formation of a complex between the copper(I) center and the diamine ligand. This complex then activates the copper catalyst, allowing it to participate in reactions that transfer functional groups to nitrogen atoms in organic substrates []. The specific details of this activation process are a subject of ongoing research.
The chemical reactivity of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride primarily involves nucleophilic substitutions and protonation reactions due to the presence of the amine functional groups. It can participate in:
- Acid-base reactions: The amine groups can act as bases, accepting protons from acids.
- Formation of coordination complexes: The nitrogen atoms can coordinate with metal ions, which may enhance its biological activity.
- Alkylation reactions: The amines can undergo alkylation, introducing various substituents that may modify its properties.
The biological activity of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride has been studied for its potential pharmacological effects. It exhibits:
- Antioxidant properties: It can scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial activity: Preliminary studies suggest efficacy against certain bacterial strains.
- Neuroprotective effects: Research indicates potential benefits in neurodegenerative conditions due to its ability to modulate neurotransmitter systems.
Biological assays are essential for quantifying these activities and understanding the dose-response relationship associated with this compound .
The synthesis of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride can be achieved through several methods:
- Reduction of Nitriles: Starting from a nitrile derivative of cyclohexane, reduction using lithium aluminum hydride can yield the desired diamine.
- Amine Alkylation: Cyclohexane derivatives can be alkylated with dimethylamine under controlled conditions to introduce the methyl groups on the nitrogen atoms.
- Chiral Synthesis Techniques: Utilizing chiral catalysts or starting materials ensures the formation of the specific (1R,2R) configuration.
These methods highlight the importance of stereochemistry in the synthesis process.
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride finds applications in various fields:
- Pharmaceuticals: As a potential drug candidate for treating neurodegenerative diseases and infections.
- Chemical Research: Used as a building block in synthesizing more complex organic molecules.
- Agricultural Chemistry: Investigated for use as a biopesticide due to its antimicrobial properties.
Interaction studies focus on how (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride interacts with biological macromolecules such as proteins and nucleic acids. Key findings include:
- Binding Affinity: Studies reveal moderate binding affinity to certain receptors involved in neurotransmission.
- Mechanism of Action: The compound may modulate receptor activity through competitive inhibition or allosteric modulation.
These interactions are crucial for understanding its therapeutic potential and safety profile .
Similar Compounds: Comparison
Several compounds share structural similarities with (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2-Diaminocyclohexane | Two amine groups on cyclohexane | Basicity and potential for chelation |
| N,N-Dimethylcyclohexylamine | One methyl group on nitrogen | Enhanced lipophilicity |
| 1-Methyl-3-(dimethylamino)butan-1-one | Aliphatic chain with amine | Potential stimulant effects |
Uniqueness
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific stereochemistry and dual amine functionality, which contribute to its distinctive biological activities and potential therapeutic applications. Its ability to form stable complexes with metal ions further enhances its appeal in medicinal chemistry .
This comprehensive overview emphasizes the significance of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride in various scientific fields while elucidating its chemical and biological properties.
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








